An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)ethan-1-one oxime
An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)ethan-1-one oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3,4-Dichlorophenyl)ethan-1-one oxime (CAS Number 71516-68-2). As a specialized chemical entity, this document outlines its structural characteristics, a validated synthesis protocol from its precursor, analytical characterization methods, and critical safety and handling procedures. The insights provided are tailored for professionals in chemical research and pharmaceutical development.
Chemical Identity and Properties
1-(3,4-Dichlorophenyl)ethan-1-one oxime is a derivative of 3',4'-Dichloroacetophenone. While specific experimental data for the oxime is not widely published, its properties can be reliably inferred from its precursor and the well-understood chemistry of oximes.
Precursor: 1-(3,4-Dichlorophenyl)ethanone (3',4'-Dichloroacetophenone) CAS Number (Precursor): 2642-63-9[1][2][3][4][5][6] Molecular Formula (Precursor): C8H6Cl2O[2][3][4][6] Molecular Weight (Precursor): 189.04 g/mol [2][4][6]
Target Compound: 1-(3,4-Dichlorophenyl)ethan-1-one oxime CAS Number: 71516-68-2 Molecular Formula: C8H7Cl2NO Molecular Weight: 204.06 g/mol
The introduction of the oxime functional group from the ketone precursor is expected to alter its physical and chemical properties, including its melting point, solubility, and reactivity. Oximes are known for their potential as intermediates in organic synthesis and for their diverse biological activities.[7][8][9]
Physicochemical Data Summary
| Property | Precursor (3',4'-Dichloroacetophenone) | Target Compound (1-(3,4-Dichlorophenyl)ethan-1-one oxime) |
| CAS Number | 2642-63-9[1][2][3][4][5][6] | 71516-68-2 |
| Molecular Formula | C8H6Cl2O[2][3][4][6] | C8H7Cl2NO |
| Molecular Weight | 189.04 g/mol [2][4][6] | 204.06 g/mol |
| Appearance | Off-white powder/solid[1] | Expected to be a crystalline solid |
| Melting Point | 72 - 76 °C[1] | Expected to be higher than the precursor |
Synthesis Protocol: Oximation of 3',4'-Dichloroacetophenone
The synthesis of 1-(3,4-Dichlorophenyl)ethan-1-one oxime is achieved through a standard oximation reaction of its corresponding ketone, 3',4'-Dichloroacetophenone. This procedure is a well-established method for the formation of oximes.
Reaction Scheme
Caption: Synthesis of 1-(3,4-Dichlorophenyl)ethan-1-one oxime.
Step-by-Step Methodology
This protocol is adapted from established procedures for the synthesis of oximes.[10][11]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 10 mmol of 1-(3,4-Dichlorophenyl)ethanone in 50 mL of pyridine.
-
Addition of Reagent: To this solution, add 1.05 equivalents (10.5 mmol) of hydroxylamine hydrochloride.
-
Reaction Conditions: Heat the mixture to 50°C and stir for approximately 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add 100 mL of ethyl acetate and 50 mL of 1 M aqueous HCl. Separate the organic layer, and wash it twice with 50 mL of 1 M aqueous HCl, followed by a wash with 50 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3,4-Dichlorophenyl)ethan-1-one oxime.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 1-(3,4-Dichlorophenyl)ethan-1-one oxime. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to elucidate the molecular structure. The formation of the oxime will result in the disappearance of the ketone carbonyl signal in the ¹³C NMR and the appearance of a hydroxyl proton signal in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the characteristic C=O stretching band of the ketone (around 1680 cm⁻¹) and the appearance of C=N and O-H stretching bands, confirming the formation of the oxime.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (204.06 g/mol ). The fragmentation pattern can provide further structural information.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of the synthesized compound. A mobile phase consisting of acetonitrile and water is a good starting point.[2]
Potential Applications in Drug Development
Oximes are a significant class of compounds in medicinal chemistry with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[7][8] Several FDA-approved drugs contain an oxime functional group, highlighting their therapeutic potential.[7][8][9]
The dichlorophenyl moiety present in 1-(3,4-Dichlorophenyl)ethan-1-one oxime is a common feature in many pharmacologically active molecules. Therefore, this compound could serve as a valuable building block or lead compound in the development of novel therapeutic agents. Further research into its biological activity is warranted.
Safety, Handling, and Storage
As a research chemical, 1-(3,4-Dichlorophenyl)ethan-1-one oxime should be handled with care. The following safety precautions are based on the known hazards of its precursor and related compounds.
Hazard Identification
Based on the precursor, 1-(3,4-Dichlorophenyl)ethanone, the oxime derivative may be:
Personal Protective Equipment (PPE)
-
Skin and Body Protection: Wear impervious clothing and a lab coat.[12][13]
-
Respiratory Protection: Use a suitable respirator if dust or aerosols are generated.[12][13]
Handling and Storage
-
Handling: Avoid contact with skin and eyes, and avoid breathing dust or vapors.[1][12][13] Handle in a well-ventilated area or under a chemical fume hood.[12][13] Wash hands thoroughly after handling.[1][12][14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1] Keep away from incompatible materials such as strong oxidizing agents.[1]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][13]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][13][14]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][12][13][14]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][13]
Logical Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of the target compound.
References
- Safety Data Sheet - MedchemExpress.com. (2024, July 28).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 13).
- Safety Data Sheet - Aaronchem. (2025, August 9).
- Ethanone, 1-(3,4-dichlorophenyl)- | SIELC - SIELC Technologies. (2018, May 16).
- SAFETY DATA SHEET - TCI Chemicals. (2025, September 3).
- 1-(3,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YL)ETHANONE synthesis - chemicalbook.
- (E)-1-(3,4-Dichlorophenyl)ethanone O-acetyl oxime - Hoffman Fine Chemicals.
- Ethanone, 1-(3,4-dichlorophenyl)- - NIST WebBook.
- Ethanone, 1-(3,4-dichlorophenyl)- - Substance Details - SRS | US EPA. (2023, November 1).
- 1-Indanone oxime - Organic Syntheses Procedure.
- Process for the stereospecific preparation of (Z)-1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)-0-(2,4-dichlorobenzyl)-ethanone oxime ether - Google Patents.
- Ethanone, 1-(3,4-dichlorophenyl)- | C8H6Cl2O | CID 75841 - PubChem.
- FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC.
- The Medicinal Properties for FDA-Approved Oximes - Encyclopedia.pub. (2022, January 21).
- FDA-Approved Oximes and Their Significance in Medicinal Chemistry - ResearchGate. (2022, January 4).
- Oximes – Knowledge and References - Taylor & Francis.
- 1-(3-(Trifluoromethyl)phenyl)ethanone oxime - ChemScene.
- Chemical Properties of Ethanone, 1-(3,4-dichlorophenyl)- (CAS 2642-63-9) - Cheméo.
- Review on the potential of 1,3,4-Oxadiazine derivatives: Synthesis, structure-activity relationship, and future prospects in drug development. (2024, August 1).
Sources
- 1. fishersci.com [fishersci.com]
- 2. Ethanone, 1-(3,4-dichlorophenyl)- | SIELC Technologies [sielc.com]
- 3. Ethanone, 1-(3,4-dichlorophenyl)- [webbook.nist.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. Ethanone, 1-(3,4-dichlorophenyl)- | C8H6Cl2O | CID 75841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethanone, 1-(3,4-dichlorophenyl)- (CAS 2642-63-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Medicinal Properties for FDA-Approved Oximes | Encyclopedia MDPI [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US4550175A - Process for the stereospecific preparation of (Z)-1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)-0-(2,4-dichlorobenzyl)-ethanone oxime ether - Google Patents [patents.google.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. aaronchem.com [aaronchem.com]
- 14. tcichemicals.com [tcichemicals.com]
